molecular formula C14H11FO2 B182309 4-(Benzyloxy)-3-fluorobenzaldehyde CAS No. 175968-61-3

4-(Benzyloxy)-3-fluorobenzaldehyde

Cat. No. B182309
Key on ui cas rn: 175968-61-3
M. Wt: 230.23 g/mol
InChI Key: UHPCUBUGXLMORP-UHFFFAOYSA-N
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Patent
US08211513B2

Procedure details

25.9 g (1.07 mol) of magnesium turnings are initially introduced in 200 ml of THF, and a solution of 285.6 g (1.02 mol) of 1-benzyloxy-4-bromo-2-fluorobenzene in 700 ml of THF is added dropwise at such a rate that a gentle reflux is maintained after initiation of the Grignard reaction. When the addition is complete, the mixture is diluted with 1000 ml of THF, and the batch is heated at the boil for 1 h. The solution of the Grignard reagent is cooled to 0° C., and 118 ml (1.07 mol) of N-formylmorpholine in 100 ml of THF are added dropwise. After 1 h, the mixture is diluted with MTBE and hydrolysed using dilute hydrochloric acid. The organic phase is separated off, and the aqueous phase is extracted with MTBE. The combined organic phases are washed with saturated sodium chloride solution and dried using sodium sulfate. The solution is concentrated to dryness, and the crude product is recrystallised from n-heptane:MTBE.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
25.9 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
285.6 g
Type
reactant
Reaction Step Three
Name
Quantity
700 mL
Type
solvent
Reaction Step Three
[Compound]
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
118 mL
Type
reactant
Reaction Step Five
Name
Quantity
100 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
1000 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Mg].[CH2:2]([O:9][C:10]1[CH:15]=[CH:14][C:13](Br)=[CH:12][C:11]=1[F:17])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH:18](N1CCOCC1)=[O:19].Cl>C1COCC1.CC(OC)(C)C>[CH2:2]([O:9][C:10]1[CH:15]=[CH:14][C:13]([CH:18]=[O:19])=[CH:12][C:11]=1[F:17])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)OC
Step Two
Name
Quantity
25.9 g
Type
reactant
Smiles
[Mg]
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
285.6 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=C1)Br)F
Name
Quantity
700 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Grignard reagent
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
118 mL
Type
reactant
Smiles
C(=O)N1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Seven
Name
Quantity
1000 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
a gentle reflux
TEMPERATURE
Type
TEMPERATURE
Details
is maintained
CUSTOM
Type
CUSTOM
Details
after initiation of the Grignard reaction
ADDITION
Type
ADDITION
Details
When the addition
TEMPERATURE
Type
TEMPERATURE
Details
the batch is heated at the boil for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The organic phase is separated off
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with MTBE
WASH
Type
WASH
Details
The combined organic phases are washed with saturated sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
The solution is concentrated to dryness
CUSTOM
Type
CUSTOM
Details
the crude product is recrystallised from n-heptane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C=O)C=C1)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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